

# Validating Urine-Based Biomarkers as Surrogate Endpoints in Oncology Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The paradigm of oncology clinical trials is continually evolving, with a pressing need for reliable surrogate endpoints to accelerate the evaluation of novel therapeutics. In this guide, we delve into the validation of urine-based biomarkers, with a focus on urinary cell-free DNA (ucfDNA), as potential surrogate endpoints in bladder cancer clinical trials. We provide a comparative analysis of ucfDNA-based assays against other established urine biomarkers, supported by experimental data and detailed methodologies.

# The Case for Surrogate Endpoints in Oncology

Traditionally, clinical trials in oncology have relied on long-term outcomes such as overall survival (OS) and progression-free survival (PFS) as primary endpoints. While these endpoints provide a definitive measure of clinical benefit, they often require large patient cohorts and extended follow-up periods, leading to lengthy and costly trials. Surrogate endpoints, which are biomarkers intended to substitute for a clinical endpoint, offer a potential solution by providing an earlier indication of treatment efficacy. A valid surrogate endpoint must be a reliable predictor of the true clinical outcome.

# Urinary Cell-Free DNA (ucfDNA) as a Promising Surrogate Endpoint







Urine, being in direct contact with the urothelial lining, is a rich source of tumor-derived material, including exfoliated tumor cells and cell-free DNA. Analysis of ucfDNA for genetic and epigenetic alterations has emerged as a non-invasive and promising approach for the detection, monitoring, and prognostication of bladder cancer.

Recent studies have demonstrated a significant correlation between the levels and characteristics of ucfDNA and clinical outcomes in bladder cancer. For instance, a multi-omics analysis of urine cfDNA in localized bladder cancer patients showed that a model incorporating various cfDNA-derived factors could predict residual disease with 87% sensitivity.[1] Crucially, patients predicted to have molecular residual disease based on this model had significantly worse progression-free survival (HR = 3.00) and overall survival (HR = 4.81).[1] Another study highlighted that the presence of circulating tumor DNA (ctDNA) in urine post-neoadjuvant chemotherapy was strongly correlated with worse disease-free survival (HR = 7.4).[2] These findings underscore the potential of ucfDNA as a surrogate endpoint that can predict long-term survival outcomes.

# **Comparative Analysis of Urine-Based Biomarkers**

Several urine-based biomarker tests are commercially available for the detection and surveillance of bladder cancer. Here, we compare a ucfDNA-based assay (UroCAD) with other prominent biomarkers: Nuclear Matrix Protein 22 (NMP22), Bladder Tumor Antigen (BTA), and a multi-gene mRNA-based test (Cxbladder).



| Biomarker<br>Assay       | Technology                                                                    | Sensitivity                                             | Specificity                                             | Key Findings                                                                                                                                                   |
|--------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| UroCAD<br>(ucfDNA-based) | Low-coverage<br>whole-genome<br>sequencing of<br>urine exfoliated<br>cell DNA | 80.4% (overall)<br>[3]                                  | 94.9%[3]                                                | Significantly higher sensitivity than urine cytology (33.9%). [3] Sensitivity correlates with tumor grade and size.                                            |
| NMP22<br>BladderChek®    | Immunoassay for<br>Nuclear Matrix<br>Protein 22                               | 12.9% - 55.7%[4]                                        | 85.7% - 100%[4]                                         | Point-of-care test with rapid results.[5] Specificity can be affected by benign urological conditions.                                                         |
| BTA stat®                | Immunoassay for<br>Bladder Tumor<br>Antigen                                   | 67.7% - 82.8%[6]<br>[7]                                 | 68.9% - 82.4%[6]<br>[7]                                 | Rapid, single-<br>step<br>immunochromato<br>graphic assay.[6]<br>False-positive<br>results can occur<br>in the presence<br>of hematuria or<br>inflammation.[8] |
| Cxbladder®               | RT-qPCR of five<br>mRNA<br>biomarkers                                         | 77% - 91%<br>(depending on<br>the specific test)<br>[9] | 39% - 94%<br>(depending on<br>the specific test)<br>[9] | High negative predictive value, aiding in ruling out urothelial carcinoma.[10]                                                                                 |
| Urine Cytology           | Microscopic<br>examination of<br>exfoliated cells                             | 29.4% - 39.8%[6]<br>[7]                                 | 95.1% - 98-100%<br>(for high-grade<br>lesions)          | High specificity<br>for high-grade<br>tumors but low<br>sensitivity for                                                                                        |



low-grade tumors.

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and validation of clinical assays. Below are the summarized experimental protocols for the discussed urine biomarker tests.

# Urinary Cell-Free DNA (ucfDNA) Analysis (General Workflow)

- Sample Collection and Processing: A mid-stream urine sample is collected. To stabilize the ucfDNA, a preservation buffer may be added. The sample is then centrifuged to separate the supernatant, which contains the cfDNA, from the cell pellet.
- DNA Extraction: cfDNA is extracted from the urine supernatant using specialized kits, often employing magnetic bead-based technology.
- Quantification and Quality Control: The concentration and purity of the extracted cfDNA are
  determined using fluorometric methods (e.g., Qubit) or spectrophotometry. The fragment size
  distribution is often analyzed to confirm the presence of short cfDNA fragments characteristic
  of apoptosis.
- Downstream Analysis:
  - Next-Generation Sequencing (NGS): For comprehensive analysis, targeted or wholegenome sequencing can be performed to identify single nucleotide variations (SNVs), copy number variations (CNVs), and other genomic alterations.
  - Droplet Digital PCR (ddPCR): This highly sensitive method is used to detect and quantify specific known mutations.

## NMP22 BladderChek® Test

This is a point-of-care immunoassay.

Sample Collection: A fresh voided urine sample is collected in a clean plastic container.



- Test Procedure:
  - Four full drops of the urine sample are added to the sample well of the test device.[11]
  - The result is read within 30 to 50 minutes.[12]
  - The appearance of a line in the test zone, in addition to the control line, indicates a
    positive result.[12]

#### **BTA** stat® Test

This is a single-step immunochromatographic assay.

- Sample Collection: A voided urine sample is collected.
- Test Procedure:
  - Five drops of urine are placed into the sample well of the disposable test device.
  - The result is read in 5 minutes.[13]
  - A visible line in the test zone indicates a positive result for the bladder tumor-associated antigen.[6]

### **Cxbladder® Test**

This test analyzes the expression of five mRNA biomarkers.

- Sample Collection: A small volume (5 ml) of mid-stream urine is collected.[10]
- Laboratory Analysis:
  - The collected urine sample is sent to a central laboratory.
  - mRNA is extracted and purified from the urine sample.
  - Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of the five target genes (MDK, HOXA13, CDK1, IGFBP5, and CXCR2).[9][10]



 A mathematical algorithm combines the expression data with clinical factors to generate a risk score.[10]

# Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental workflows is essential for interpreting biomarker data.

## **Key Signaling Pathways in Bladder Cancer**

Mutations in genes such as FGFR3 and TP53 are common drivers in bladder cancer.



Click to download full resolution via product page

Caption: FGFR3 signaling pathway in bladder cancer.

Mutations in the FGFR3 gene can lead to its constitutive activation, promoting downstream signaling through the RAS/MAPK and PI3K/AKT pathways, which in turn drives cell proliferation and survival.[14][15]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Urine cell-free DNA multi-omics to detect MRD and predict survival in bladder cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary UBC Rapid and NMP22 Test for Bladder Cancer Surveillance in Comparison to Urinary Cytology: Results from a Prospective Single-Center Study [medsci.org]
- 5. Evaluation of the NMP22 BladderChek test for detecting bladder cancer: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Noninvasive detection of bladder cancer with the BTA stat test PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cxbladder.com [cxbladder.com]
- 11. brieflands.com [brieflands.com]
- 12. content.veeabb.com [content.veeabb.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. jcp.bmj.com [jcp.bmj.com]
- 15. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating Urine-Based Biomarkers as Surrogate Endpoints in Oncology Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831274#validating-ucb-j-as-a-surrogate-endpoint-in-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com